Heptyl beta-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

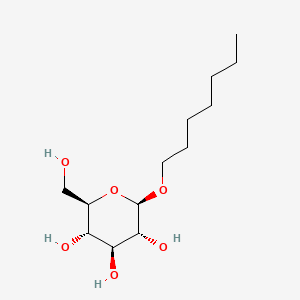

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYWHLDTIVRJT-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78617-12-6 | |

| Record name | Heptyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPTYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Positioning Heptyl β-D-Glucopyranoside in the Researcher's Toolkit

An In-Depth Technical Guide to Heptyl β-D-Glucopyranoside: Properties, Applications, and Experimental Protocols

Heptyl β-D-glucopyranoside is a non-ionic detergent belonging to the alkyl polyglucoside (APG) family.[1] Its molecular structure, featuring a hydrophilic glucose headgroup and a seven-carbon hydrophobic heptyl tail, gives it amphiphilic properties that are highly valued in biochemical and pharmaceutical research.[1][2] Unlike ionic detergents, which can irreversibly denature proteins, the uncharged nature of heptyl β-D-glucopyranoside allows it to disrupt lipid bilayers and solubilize membrane proteins while often preserving their native structure and function.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of heptyl β-D-glucopyranoside. We will delve into its core physicochemical properties, explore its primary application in the challenging field of membrane protein science, and provide detailed, field-proven protocols to enable its effective use in the laboratory. The focus is not just on the "how," but the critical "why," empowering users to make informed decisions in experimental design.

Core Physicochemical and Micellar Properties

Understanding the fundamental properties of a detergent is paramount to its successful application. The behavior of heptyl β-D-glucopyranoside in aqueous solutions is dictated by a delicate balance between its hydrophobic and hydrophilic moieties, leading to the formation of micelles above a specific concentration.

Key Physicochemical Data

The essential properties of n-heptyl-β-D-glucopyranoside are summarized below. For context, comparative values for the closely related and widely used n-octyl-β-D-glucopyranoside are also provided.

| Property | n-Heptyl-β-D-glucopyranoside | n-Octyl-β-D-glucopyranoside (for comparison) | Source |

| Synonyms | n-Heptyl-beta-D-glucoside, HEPTG | Octyl glucoside, OG | [4][5] |

| Molecular Formula | C₁₃H₂₆O₆ | C₁₄H₂₈O₆ | [4][5] |

| Molecular Weight | 278.34 g/mol | 292.37 g/mol | [4][6] |

| Appearance | White powder or solid | White to off-white solid | [2][4] |

| Critical Micelle Concentration (CMC) | ~79 mM (0.019% w/v) | 20-25 mM (0.53% w/v) | [7][8][9] |

| Aggregation Number (Nagg) | Data not readily available | 27 - 100 | [7][10] |

| Micellar Molecular Weight | Data not readily available | 8,000 - 29,000 g/mol | [7][10] |

| Solubility | ≥ 20% in water at 20°C | Soluble in water | [8] |

| Storage Temperature | 0-8 °C | Room Temperature | [4] |

The Critical Micelle Concentration (CMC): The Key to Solubilization

The Critical Micelle Concentration (CMC) is the concentration at which individual detergent monomers begin to self-assemble into ordered spherical structures called micelles.[1][11] Below the CMC, the detergent exists primarily as monomers. Above the CMC, the solution contains both monomers and micelles in a dynamic equilibrium.[1]

Causality in Application: Effective solubilization of integral membrane proteins requires the detergent concentration to be significantly above the CMC.[3] This ensures a sufficient population of micelles is available to encapsulate the hydrophobic transmembrane domains of the protein, effectively extracting it from the native lipid bilayer into a soluble protein-detergent complex.

Heptyl β-D-glucopyranoside's relatively high CMC (~79 mM) is a defining characteristic.[3][7] This property can be advantageous in specific applications, such as protein reconstitution into liposomes or nanodiscs.[12][13] A higher CMC facilitates the rapid removal of the detergent by methods like dialysis or diafiltration, allowing the solubilized protein to insert into an artificial lipid environment.[12][13]

Primary Application: The Solubilization and Study of Membrane Proteins

Membrane proteins represent a significant portion of the proteome and are the targets for over 60% of modern therapeutic drugs.[14][15] However, their hydrophobic nature makes them notoriously difficult to study.[14][15] Non-ionic detergents like heptyl β-D-glucopyranoside are indispensable tools for overcoming this challenge.[3][8]

Mechanism of Solubilization

The process involves the detergent partitioning into the cell membrane, disrupting the lipid bilayer, and forming mixed micelles containing lipids, protein, and detergent. As the detergent concentration increases, the membrane is progressively saturated, leading to the formation of individual protein-detergent complexes and lipid-detergent micelles.

Advantages in Structural Biology

Heptyl β-D-glucopyranoside is particularly useful for preparing membrane protein samples for high-resolution structural analysis techniques like single-particle cryo-electron microscopy (cryo-EM).[12] Its ability to form stable and monodisperse protein-detergent complexes is a critical prerequisite for obtaining high-quality data.[12] While its shorter alkyl chain compared to the more common octyl glucoside results in a higher CMC and potentially smaller micelles, this can be beneficial for certain proteins where finer control over the solubilization process is needed.[3][12]

For protein crystallization, selecting the optimal detergent and its concentration is a critical parameter that can influence crystal nucleation and growth.[16] While less common than DDM or octyl glucoside, heptyl β-D-glucopyranoside provides another variable to screen for producing diffraction-quality crystals.[9]

Experimental Protocols

The following protocols are designed to be self-validating by explaining the principles behind each step. They should be adapted based on the specific protein and experimental context.

Protocol 1: Determination of the Critical Micelle Concentration (CMC)

This protocol outlines the measurement of CMC using the Wilhelmy plate method, which measures changes in surface tension.

Principle: Surfactant monomers preferentially accumulate at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[1][11]

Materials:

-

Heptyl β-D-glucopyranoside

-

High-purity water

-

Tensiometer with a Wilhelmy plate (platinum)

-

Thermostated sample holder

-

Precision balance and glassware

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of heptyl β-D-glucopyranoside (e.g., 200 mM) in high-purity water. Ensure it is fully dissolved.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range well above and below the expected CMC of ~79 mM (e.g., from 1 mM to 150 mM).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions. Thoroughly clean the Wilhelmy plate with a flame or appropriate solvent to ensure complete wetting.

-

Temperature Control: Set the thermostated sample holder to the desired experimental temperature (e.g., 25°C) and allow the system to equilibrate.[1]

-

Measurement:

-

Begin with the most dilute sample.

-

Place the sample in the holder and allow it to reach thermal equilibrium.

-

Measure the surface tension using the Wilhelmy plate method.

-

Repeat the measurement for each dilution, moving from lowest to highest concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (in mN/m) as a function of the logarithm of the heptyl β-D-glucopyranoside concentration.

-

The resulting graph will show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC.

-

Protocol 2: Solubilization of Integral Membrane Proteins from Cultured Cells

Principle: This protocol first isolates the membrane fraction from other cellular components via differential centrifugation. The membrane proteins are then selectively extracted from the lipid bilayer using heptyl β-D-glucopyranoside at a concentration exceeding its CMC.[14]

Materials:

-

Cell pellet (e.g., 0.2-1 x 10⁸ cells)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.2, 1 mM EDTA, with freshly added protease inhibitors)

-

Solubilization Buffer (Homogenization Buffer containing heptyl β-D-glucopyranoside at 2-4x its CMC, e.g., 160-320 mM)

-

Dounce homogenizer or similar mechanical disruption device

-

Microcentrifuge and ultracentrifuge

Methodology:

-

Cell Washing: Resuspend the cell pellet in ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Aspirate and discard the supernatant. Repeat once.[14]

-

Homogenization: Resuspend the washed cell pellet in 2 mL of ice-cold Homogenization Buffer. Homogenize the cells on ice using a Dounce homogenizer until >95% lysis is observed by microscopy.[14]

-

Removal of Debris: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet intact cells, nuclei, and debris. Carefully transfer the supernatant to a fresh tube.[14]

-

Membrane Fraction Isolation: Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C in an ultracentrifuge. The resulting pellet contains the total membrane fraction, and the supernatant contains the cytosolic fraction.[14]

-

Membrane Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Homogenization Buffer to wash away residual cytosolic proteins. Repeat the ultracentrifugation step (100,000 x g for 1 hour).

-

Solubilization: Discard the supernatant. Resuspend the final membrane pellet in an appropriate volume of Solubilization Buffer. The final protein-to-detergent ratio is critical and may require optimization (typically start with a detergent-to-protein mass ratio of 4:1 to 10:1).

-

Incubation: Incubate the suspension for 30-60 minutes at 4°C with gentle, end-over-end rotation to allow for efficient solubilization.

-

Clarification: Centrifuge at 100,000 x g for 30-45 minutes at 4°C to pellet any unsolubilized material and protein aggregates.

-

Collection: Carefully collect the supernatant. This fraction contains the solubilized membrane proteins in protein-detergent complexes, ready for downstream applications like affinity chromatography or cryo-EM.

Conclusion and Field-Proven Insights

Heptyl β-D-glucopyranoside is a versatile and effective non-ionic detergent that serves as a valuable alternative to more common options like octyl glucoside and DDM. Its distinct physicochemical profile, particularly its high CMC, makes it uniquely suited for applications requiring controlled solubilization and efficient detergent removal. While specific parameters such as aggregation number are not well-documented, its performance can be empirically optimized for a wide range of membrane proteins. By understanding the fundamental principles of micellization and applying systematic protocols, researchers can successfully leverage the properties of heptyl β-D-glucopyranoside to advance the study of challenging membrane protein targets in both basic science and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 78617-12-6: heptyl-beta-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. Heptyl glucoside | C13H26O6 | CID 448173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Membrane Proteins - Tamm Lab [med.virginia.edu]

- 16. hamptonresearch.com [hamptonresearch.com]

An In-Depth Technical Guide to Heptyl beta-D-Glucopyranoside: Properties, Applications, and Protocols for Membrane Protein Research

Introduction

Heptyl beta-D-glucopyranoside is a non-ionic detergent that has carved a niche in the realm of membrane biochemistry.[1][2] As a member of the alkyl glucoside family, it offers a gentle yet effective means of disrupting biological membranes to solubilize integral membrane proteins, a notoriously challenging class of molecules to study.[2] This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its practical applications in the laboratory. Designed for researchers, scientists, and professionals in drug development, this document aims to serve as a practical resource for harnessing the full potential of this versatile detergent.

Physicochemical Properties of this compound

The efficacy of a detergent in membrane protein research is intrinsically linked to its physicochemical characteristics. This compound possesses a unique combination of a hydrophilic glucose headgroup and a seven-carbon hydrophobic alkyl tail. This amphipathic nature governs its behavior in aqueous solutions, most notably its self-assembly into micelles above a certain concentration.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 78617-12-6 | [3] |

| Molecular Weight | 278.34 g/mol | [3] |

| Molecular Formula | C₁₃H₂₆O₆ | [3] |

| Appearance | White to off-white solid or powder | |

| Critical Micelle Concentration (CMC) | Approximately 79 mM | [2][4][5] |

| Solubility | Soluble in polar solvents like water and alcohol | |

| Aggregation Number | Data not readily available. For the closely related n-octyl-β-D-glucopyranoside, the aggregation number ranges from 27 to 100. | [5] |

The relatively high Critical Micelle Concentration (CMC) of this compound is a significant feature. Detergents with high CMCs are generally easier to remove by dialysis, which is a crucial step in the reconstitution of membrane proteins into artificial lipid bilayers for functional studies.[6]

Mechanism of Membrane Protein Solubilization

The primary function of this compound in this context is to transition a membrane protein from its native lipid bilayer environment into a soluble, stable state in an aqueous buffer. This process, known as solubilization, occurs in a stepwise manner.

Caption: Mechanism of membrane protein solubilization by detergents.

At concentrations below the CMC, detergent monomers partition into the lipid bilayer. As the concentration increases and surpasses the CMC, the detergent molecules begin to form micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic exterior. These micelles integrate with the lipid bilayer, forming mixed lipid-detergent micelles. This disrupts the integrity of the membrane, leading to the extraction of the membrane protein, which is then encapsulated within a detergent micelle, forming a soluble protein-detergent complex.[7] The non-ionic nature of this compound helps to preserve the native structure and function of the solubilized protein.[2]

Applications in Research and Drug Development

This compound is a valuable tool in a variety of research applications, particularly in the study of membrane proteins.

-

Solubilization and Purification of Membrane Proteins: Its primary application is the extraction and purification of integral membrane proteins from biological membranes.[8] Its effectiveness has been demonstrated for a range of membrane proteins.

-

Structural Biology: The formation of stable and homogenous protein-detergent complexes is a prerequisite for structural determination by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[6]

-

Functional Reconstitution: After purification, membrane proteins can be reconstituted into artificial lipid environments, such as liposomes, to study their function in a controlled setting. The high CMC of this compound facilitates its removal, which is essential for successful reconstitution.[8]

-

In Vitro Assays: Solubilized membrane proteins can be used in a variety of in vitro assays to study their enzymatic activity, binding kinetics, and interactions with other molecules.

Experimental Protocol: Solubilization of Membrane Proteins

This protocol provides a general framework for the solubilization of membrane proteins using this compound. It is important to note that optimal conditions will vary depending on the specific protein of interest.

Caption: Workflow for membrane protein solubilization.

Materials:

-

Isolated cell membranes containing the target protein

-

This compound

-

Solubilization buffer (e.g., Tris-HCl, HEPES) with appropriate pH and salt concentration

-

Protease inhibitors

-

Microcentrifuge

-

End-over-end rotator

Procedure:

-

Preparation of Solubilization Buffer: Prepare a suitable buffer containing protease inhibitors. The choice of buffer, pH, and salt concentration should be optimized for the stability of the target protein.

-

Resuspension of Membranes: Resuspend the isolated membranes in the solubilization buffer to a final protein concentration of approximately 5-10 mg/mL.

-

Detergent Addition: Add this compound to the membrane suspension. The final concentration should be well above its CMC (79 mM). A common starting point is 1-2% (w/v).

-

Incubation: Incubate the mixture with gentle agitation (e.g., on an end-over-end rotator) for 1-2 hours at 4°C. The optimal incubation time and temperature may need to be determined empirically.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized membrane fragments and other insoluble material.

-

Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane protein in complex with the detergent. This fraction is now ready for downstream purification steps.

Comparison with Other Non-Ionic Detergents

The choice of detergent is a critical parameter in membrane protein research. Below is a comparison of this compound with two other commonly used non-ionic detergents, octyl beta-D-glucopyranoside and dodecyl beta-D-maltoside.

| Feature | This compound | Octyl beta-D-glucopyranoside | n-Dodecyl-β-D-Maltopyranoside (DDM) |

| Alkyl Chain Length | 7 carbons | 8 carbons | 12 carbons |

| CMC | ~79 mM[2][4][5] | ~20-25 mM[5] | ~0.17 mM[9] |

| Micelle Size | Generally smaller | Intermediate | Generally larger |

| Gentleness | Generally considered mild | Can be harsher for some proteins[9] | Generally considered very mild |

| Dialysis Removal | Easier | Relatively easy | More difficult |

This compound, with its shorter alkyl chain, has a higher CMC and typically forms smaller micelles compared to octyl glucoside and DDM.[2] This can be advantageous for certain applications where easier removal of the detergent is desired. However, for some sensitive proteins, the gentler nature of DDM with its lower CMC might be preferable.[9] The choice ultimately depends on the specific characteristics of the membrane protein under investigation.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and eye protection.[4] In case of contact with skin or eyes, rinse thoroughly with water.[10] If inhaled, move to fresh air.[10] For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[10]

Conclusion

This compound is a valuable and versatile non-ionic detergent for the solubilization and study of membrane proteins. Its well-defined physicochemical properties, particularly its high CMC, make it a useful tool for a variety of applications in academic research and drug development. By understanding its mechanism of action and following optimized protocols, researchers can effectively utilize this detergent to unlock the secrets of membrane protein structure and function.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. n-Heptyl b- D -glucopyranoside = 98.0 TLC 78617-12-6 [sigmaaldrich.cn]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 8. Value of heptyl-beta-D-thioglucoside, a new nonionic detergent, in studies on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to n-Heptyl-β-D-glucopyranoside: Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of membrane protein research and drug development, the choice of a solubilizing agent is paramount. A well-chosen detergent can mean the difference between a functional, structurally intact protein and a denatured, aggregated mass. Among the arsenal of non-ionic detergents, n-Heptyl-β-D-glucopyranoside has carved out a significant niche. This technical guide provides a comprehensive overview of this versatile surfactant, delving into its chemical identity, structural features, and critical properties that make it a valuable tool for scientists. We will explore its applications, particularly in the solubilization of membrane proteins, and provide a detailed, self-validating protocol for its use.

Chemical Identity and Synonyms

n-Heptyl-β-D-glucopyranoside is a non-ionic detergent belonging to the alkyl glucoside family. Its defining characteristic is the presence of a hydrophilic glucose headgroup and a hydrophobic seven-carbon alkyl chain (heptyl group). This amphipathic nature is the basis of its surfactant properties.

Due to its widespread use in various scientific and commercial applications, n-Heptyl-β-D-glucopyranoside is known by a variety of names. A comprehensive understanding of these synonyms is crucial for literature searches and product sourcing.

Common Synonyms:

-

Heptyl glucoside[1]

-

n-Heptyl beta-D-glucopyranoside[1]

-

Heptyl beta-D-glucoside[1]

-

1-Heptyl beta-D-glucoside[1]

-

beta-D-Glucopyranoside, heptyl[1]

-

(2R,3R,4S,5S,6R)-2-(heptyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol[1]

-

HEPTYL-BETA-D-GLUCOPYRANOSIDE[1]

-

N-HEPTYL-BETA-D-GLC[2]

-

HeptG[3]

Chemical Structure and Properties

The precise arrangement of atoms in n-Heptyl-β-D-glucopyranoside dictates its behavior in aqueous solutions and its interaction with biomolecules.

Chemical Structure:

The structure consists of a pyranose ring (the glucopyranoside head) with a heptyl chain attached via a β-glycosidic bond. This stereochemistry is critical for its properties.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Heptyl β-D-glucopyranoside

Foreword

In the landscape of biochemical and pharmaceutical sciences, the precise manipulation of molecular assemblies is paramount. Among the arsenal of tools available, non-ionic surfactants play a pivotal role, particularly in the solubilization and stabilization of membrane proteins and the formulation of drug delivery systems. Heptyl β-D-glucopyranoside, a member of the alkyl polyglucoside family, has emerged as a valuable surfactant due to its gentle action and well-defined physicochemical properties.[1] Central to its effective application is a thorough understanding of its Critical Micelle Concentration (CMC). This guide provides a comprehensive exploration of the CMC of Heptyl β-D-glucopyranoside, from its theoretical underpinnings to practical determination and critical applications, tailored for researchers, scientists, and drug development professionals.

Introduction to Heptyl β-D-glucopyranoside and the Concept of Critical Micelle Concentration

Heptyl β-D-glucopyranoside is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) component. Its structure consists of a hydrophilic glucose headgroup and a hydrophobic seven-carbon alkyl (heptyl) tail.[2] This dual nature drives its self-assembly in aqueous solutions. At low concentrations, Heptyl β-D-glucopyranoside exists as individual molecules (monomers). However, as the concentration increases, a point is reached where the hydrophobic tails of the monomers begin to associate to minimize their contact with water, forming spherical aggregates known as micelles. This spontaneous self-assembly is a thermodynamically favorable process.[3]

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which the formation of micelles begins.[2] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form new micelles.[2] The CMC is a critical parameter as it dictates the concentration at which the surfactant becomes effective for applications such as solubilizing hydrophobic molecules or membrane proteins.[4]

Reported CMC Values for Heptyl β-D-glucopyranoside

The experimentally determined CMC of Heptyl β-D-glucopyranoside can vary depending on the method of determination, temperature, and the purity of the surfactant. It is crucial for researchers to be aware of these potential variations when designing experiments.

| Reported CMC (mM) | Comments | Source(s) |

| ~70 mM | In water. | Anatrace[5], Glycon Biochemicals[6] |

| 79 mM | In water. | Sigma-Aldrich, Benchchem[4] |

| 0.019 (Unit likely a typo) | In water. This value is anomalously low and may be a misprint in the source documentation. | Creative Biolabs[7] |

Note: The significant discrepancy in the value from Creative Biolabs suggests a potential typographical error in their documentation, and researchers should approach this value with caution.

Factors Influencing the CMC of Heptyl β-D-glucopyranoside

The CMC is not an immutable constant but is influenced by several physicochemical factors:

-

Temperature: For many non-ionic surfactants, the relationship between CMC and temperature is U-shaped. Initially, an increase in temperature can lead to a decrease in the CMC. As the temperature continues to rise, dehydration of the hydrophilic headgroups can occur, making micellization less favorable and thus increasing the CMC.[2]

-

Presence of Electrolytes: While the effect is more pronounced for ionic surfactants, high concentrations of salts can have a minor influence on the CMC of non-ionic surfactants by altering the structure of water and the hydration of the hydrophilic headgroup.

-

Purity of the Surfactant: The presence of impurities, such as shorter or longer chain alkyl glucosides, can affect the measured CMC. More hydrophobic impurities can lower the apparent CMC.

-

pH: For non-ionic surfactants like Heptyl β-D-glucopyranoside, pH generally has a minimal effect on the CMC as the headgroup does not ionize.

Methodologies for Determining the CMC

Several robust techniques are employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation.

Surface Tensiometry

Principle: This is a classic and direct method for determining the CMC. As surfactant monomers are added to an aqueous solution, they accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[2]

Experimental Protocol:

-

Preparation of Solutions: Prepare a stock solution of Heptyl β-D-glucopyranoside in high-purity water. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 1 mM to 200 mM).

-

Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement:

-

Calibrate the tensiometer with high-purity water.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Ensure the system reaches equilibrium before each measurement.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the Heptyl β-D-glucopyranoside concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot.

References

An In-depth Technical Guide on Heptyl β-D-glucopyranoside Surfactant Classification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl β-D-glucopyranoside is a non-ionic surfactant that has become an invaluable tool in the fields of biochemistry and drug development, particularly for the study of membrane proteins.[1] Its utility stems from its amphipathic nature, possessing a hydrophilic glucose headgroup and a hydrophobic heptyl tail.[2] This structure allows it to solubilize membrane proteins from the lipid bilayer while often preserving their native structure and function, a critical requirement for meaningful downstream analysis.[3][4] This guide provides a comprehensive overview of its classification, properties, and applications, with a focus on the scientific principles that underpin its use.

Classification and Physicochemical Properties

Heptyl β-D-glucopyranoside belongs to the alkyl glucopyranoside family of non-ionic detergents.[2][5] The defining feature of this class of surfactants is the uncharged nature of their hydrophilic headgroups.[6][7] This characteristic makes them milder and less denaturing than their ionic counterparts, which is a significant advantage when working with delicate protein structures.[3]

The behavior and efficacy of heptyl β-D-glucopyranoside are governed by its physicochemical properties, which are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₆ | [8][9] |

| Molecular Weight | 278.34 g/mol | [8][10] |

| Appearance | White powder | [8] |

| Critical Micelle Concentration (CMC) | ~79 mM | [4][10] |

| Solubility | ≥ 20% in water at 20°C | [11] |

The Critical Micelle Concentration (CMC) is a particularly important parameter. It represents the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger structures called micelles.[2] For effective solubilization of membrane proteins, the concentration of heptyl β-D-glucopyranoside must be above its CMC.[4]

Mechanism of Action in Membrane Protein Solubilization

The primary application of heptyl β-D-glucopyranoside is the extraction and solubilization of membrane proteins.[1][11] The process begins with the insertion of the surfactant's hydrophobic heptyl tails into the lipid bilayer of the cell membrane. As the concentration of the surfactant increases beyond the CMC, the lipid bilayer is disrupted, and the membrane proteins are encapsulated within the micelles formed by the surfactant molecules. This effectively transfers the protein from its native lipid environment into a soluble, micellar state.

Caption: Solubilization of a membrane protein by heptyl β-D-glucopyranoside.

Experimental Protocol: A Self-Validating System for Membrane Protein Extraction

The following protocol provides a robust workflow for the solubilization of membrane proteins using heptyl β-D-glucopyranoside. It incorporates self-validating steps to ensure the quality and integrity of the final protein preparation.

I. Materials

-

Cell pellet expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

Solubilization Buffer (Lysis Buffer containing a specific concentration of heptyl β-D-glucopyranoside)

-

Ultracentrifuge

II. Workflow

Caption: Experimental workflow for membrane protein extraction and validation.

III. Detailed Methodology

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press).

-

Membrane Isolation: Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. Collect the supernatant and then pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Solubilization: Carefully resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal concentration of heptyl β-D-glucopyranoside should be determined empirically but is typically in the range of 1-2% (w/v), which is well above the CMC.

-

Incubation: Gently mix the suspension (e.g., on a rotator) for 1-2 hours at 4°C to allow for efficient solubilization.

-

Clarification: Separate the solubilized proteins from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the solubilized membrane protein.

IV. Trustworthiness through Self-Validation

-

SDS-PAGE and Western Blotting: Analyze samples from the total membrane fraction, the solubilized supernatant, and the insoluble pellet. A successful solubilization will show a significant enrichment of the target protein in the supernatant fraction.

-

Functional Assays: If the target protein has a known function (e.g., enzymatic activity, ligand binding), perform an assay on the solubilized fraction to confirm that the protein has retained its biological activity.

Field-Proven Insights and Causality

The choice of heptyl β-D-glucopyranoside over other detergents is often driven by its specific properties. For example, its shorter alkyl chain compared to the more commonly used octyl β-D-glucoside results in a higher CMC and the formation of smaller micelles.[4] This can be advantageous for certain proteins and for downstream applications such as cryo-electron microscopy (cryo-EM) where precise control over the protein-detergent complex is crucial.[12] Furthermore, the non-ionic nature of heptyl β-D-glucopyranoside makes it compatible with techniques like ion-exchange chromatography.[4]

Conclusion

Heptyl β-D-glucopyranoside is a versatile and effective non-ionic surfactant for the study of membrane proteins. Its classification is based on its uncharged, glucose-based headgroup, which imparts a mildness that is essential for preserving protein integrity. A thorough understanding of its physicochemical properties, particularly its CMC, is critical for designing effective solubilization protocols. By employing a self-validating experimental approach, researchers can confidently utilize heptyl β-D-glucopyranoside to unlock the secrets of membrane protein structure and function, thereby advancing the frontiers of biological research and drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Detergents for Protein Solubilization | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. glycodepot.com [glycodepot.com]

- 6. agscientific.com [agscientific.com]

- 7. Membrane Protein Detergents and Reagents - Amerigo Scientific [amerigoscientific.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Heptyl D-glucoside | C13H26O6 | CID 113557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. n-Heptyl b- D -glucopyranoside = 98.0 TLC 78617-12-6 [sigmaaldrich.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

Heptyl β-D-Glucopyranoside: A Senior Application Scientist's In-Depth Guide to Solubility and Micellar Properties for Advanced Research

In the intricate world of membrane protein research and advanced drug formulation, the choice of a solubilizing agent is paramount. Among the class of non-ionic detergents, Heptyl β-D-Glucopyranoside has emerged as a versatile and effective tool. This technical guide provides an in-depth exploration of its solubility characteristics in aqueous systems and biological buffers, its micellar properties, and practical guidance for its application in the laboratory. Drawing upon field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this valuable biochemical reagent.

Understanding the Molecular Blueprint: Physicochemical Properties

Heptyl β-D-glucopyranoside is a non-ionic detergent characterized by a hydrophilic glucose head group and a seven-carbon hydrophobic alkyl tail. This amphipathic nature is the cornerstone of its utility, enabling it to interact with both polar and non-polar environments. A comprehensive understanding of its physicochemical properties is the foundation for its effective application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆O₆ | [1][2] |

| Molecular Weight | 278.34 g/mol | [1][3] |

| CAS Number | 78617-12-6 | [1][2] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | ≥ 20% (w/v) at 20°C | [4] |

| Critical Micelle Concentration (CMC) | ~70-79 mM in water | [5][6] |

| Aggregation Number | Data not widely available; inferred to be smaller than octyl glucoside | [5][7] |

| Micelle Molecular Weight | Data not widely available; inferred to be smaller than octyl glucoside | [7] |

The shorter heptyl chain of Heptyl β-D-glucopyranoside, when compared to its longer-chain homolog, octyl β-D-glucopyranoside, results in a higher Critical Micelle Concentration (CMC) and the formation of smaller micelles.[5] This can be advantageous in certain applications where easier removal of the detergent by dialysis is desired.[8]

The Dynamics of Dissolution: Solubility in Water and Biological Buffers

Heptyl β-D-glucopyranoside exhibits excellent solubility in water, a critical attribute for its use in biological research. The presence of the polar glucose headgroup with its multiple hydroxyl groups allows for extensive hydrogen bonding with water molecules, facilitating its dissolution.

The Influence of Temperature

For many non-ionic surfactants, the relationship between temperature and solubility is not linear. While specific data for the broad solubility of heptyl β-D-glucopyranoside across a wide temperature range is not extensively published, the temperature dependence of its Critical Micelle Concentration (CMC) follows a characteristic U-shaped curve.[9] Initially, an increase in temperature often leads to a decrease in the CMC, promoting micelle formation.[9] This is primarily an entropy-driven process, where the disruption of the ordered water molecules around the hydrophobic tails is favored at higher temperatures. However, beyond a certain point, further temperature increases can lead to the dehydration of the hydrophilic headgroups, making micellization less favorable and thus increasing the CMC.[9]

The Role of pH

As a non-ionic detergent, the chemical structure of heptyl β-D-glucopyranoside lacks any ionizable groups. Consequently, its solubility and micellar properties are largely independent of pH within the typical biological range (pH 4-10).[10] This stability across a broad pH spectrum is a significant advantage, allowing for its use in a variety of experimental conditions without the need for pH-specific adjustments to maintain its efficacy. However, at extreme pH values, the stability of the glycosidic bond could be compromised over long periods, although this is not a concern for most standard laboratory procedures.

Behavior in Common Biological Buffers

In practice, Heptyl β-D-glucopyranoside is almost always used in a buffered solution to maintain a stable pH for the biological sample. Its high aqueous solubility translates to excellent solubility in common biological buffers such as Tris, HEPES, and phosphate buffers. The components of these buffers do not significantly interact with the non-ionic detergent in a way that would compromise its solubility or function. When preparing solutions, it is best practice to dissolve the powdered detergent directly in the buffer of choice.

Micellization: The Heart of the Matter

The formation of micelles is the key to the utility of Heptyl β-D-glucopyranoside as a solubilizing agent. Above its Critical Micelle Concentration (CMC), individual detergent monomers spontaneously self-assemble into spherical or ellipsoidal aggregates. The hydrophobic heptyl tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic glucose headgroups are exposed to the aqueous solvent.

The Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter, representing the threshold concentration for micelle formation. For Heptyl β-D-glucopyranoside, the CMC in water is approximately 70-79 mM.[5][6] It is crucial to work at concentrations well above the CMC to ensure an adequate population of micelles for effective solubilization of membrane proteins or other hydrophobic molecules.

Thermodynamics of Micellization

The process of micellization is thermodynamically driven. The standard Gibbs free energy of micellization (ΔG°mic) is negative, indicating a spontaneous process.[11] This is governed by the relationship:

ΔG°mic = ΔH°mic - TΔS°mic

For many non-ionic surfactants, the enthalpy of micellization (ΔH°mic) is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature. The primary driving force for micellization is a large, positive change in entropy (ΔS°mic).[12] This entropy increase is not from the ordering of the surfactant molecules into micelles, but rather from the release of ordered water molecules that were surrounding the hydrophobic alkyl chains of the monomers. This phenomenon is known as the hydrophobic effect.

Practical Applications and Experimental Protocols

The primary application of Heptyl β-D-glucopyranoside in research is the solubilization and stabilization of membrane proteins for structural and functional studies.[2][5] Its non-ionic nature and generally mild action help to preserve the native conformation and activity of the protein.

Step-by-Step Protocol for Membrane Protein Solubilization

This protocol provides a general framework for the solubilization of membrane proteins. Optimization will be required for each specific protein.

-

Membrane Preparation: Isolate the membrane fraction containing the protein of interest from cells or tissues using standard cell lysis and centrifugation techniques.

-

Buffer Preparation: Prepare a suitable solubilization buffer. A common starting point is 50 mM Tris-HCl or HEPES at a pH appropriate for the target protein, containing 150 mM NaCl and 10-20% glycerol for stability.[5]

-

Detergent Addition: Add Heptyl β-D-glucopyranoside to the solubilization buffer to a final concentration that is at least twice the CMC (e.g., 150-200 mM). It is often beneficial to test a range of detergent concentrations.

-

Solubilization: Resuspend the isolated membranes in the detergent-containing buffer at a protein concentration of 1-5 mg/mL. Incubate the suspension with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C. The optimal time and temperature may vary.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

-

Analysis: Carefully collect the supernatant, which contains the solubilized membrane protein in detergent micelles. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

Experimental Determination of the Critical Micelle Concentration (CMC)

Determining the precise CMC in your specific buffer system can be crucial for optimizing experimental conditions. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a common and sensitive method.

-

Stock Solutions: Prepare a concentrated stock solution of Heptyl β-D-glucopyranoside (e.g., 500 mM) in the desired buffer. Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 1 mM.

-

Sample Preparation: Prepare a series of vials containing the buffer. Add a small aliquot of the pyrene stock solution to each vial and allow the solvent to evaporate completely, leaving a thin film of pyrene. The final pyrene concentration should be in the low micromolar range (e.g., 1-2 µM). Add the buffer to each vial to dissolve the pyrene.

-

Titration: Create a series of detergent solutions by adding increasing volumes of the concentrated Heptyl β-D-glucopyranoside stock solution to the pyrene-containing buffer. The concentration range should span the expected CMC (e.g., from 1 mM to 200 mM).

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm. Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the emission spectrum (around 373 nm and 384 nm, respectively).

-

Data Analysis: Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the Heptyl β-D-glucopyranoside concentration. The I₁/I₃ ratio is sensitive to the polarity of the microenvironment of the pyrene probe. A sharp decrease in this ratio will be observed as the pyrene partitions into the hydrophobic core of the newly formed micelles. The midpoint of this transition corresponds to the CMC.

A Comparative Perspective: Heptyl vs. Octyl Glucoside

The choice between Heptyl and Octyl β-D-glucopyranoside often depends on the specific requirements of the experiment.

| Feature | Heptyl β-D-Glucopyranoside | Octyl β-D-Glucopyranoside |

| Alkyl Chain Length | 7 carbons | 8 carbons |

| CMC | Higher (~70-79 mM) | Lower (~20-25 mM) |

| Micelle Size | Smaller | Larger |

| Detergent Removal | Easier (due to higher CMC) | More difficult |

| Solubilizing Power | Generally effective | Often considered more potent for highly stable membrane proteins |

| Protein Stability | Can be gentler for some proteins | May be harsher for sensitive proteins |

The higher CMC of heptyl glucoside means that a larger proportion of the detergent exists as monomers in solution, which can be more readily removed by techniques like dialysis or diafiltration.[8] This is particularly beneficial for reconstitution experiments where the detergent must be efficiently removed to allow the protein to insert into a lipid bilayer. However, for some very stable or recalcitrant membrane proteins, the larger micelles and lower CMC of octyl glucoside may provide more effective solubilization.[5] Ultimately, the optimal detergent should be determined empirically through a screening process for each new target protein.

Conclusion

Heptyl β-D-glucopyranoside is a powerful and versatile non-ionic detergent with favorable properties for the solubilization and study of membrane proteins and other hydrophobic molecules. Its high aqueous solubility, stability over a wide pH range, and the characteristics of its micelles make it an invaluable tool for researchers. A thorough understanding of its physicochemical properties, particularly the Critical Micelle Concentration and the factors that influence it, is essential for its successful application. By following well-designed experimental protocols and considering the comparative advantages of related detergents, scientists can effectively leverage Heptyl β-D-glucopyranoside to advance their research in structural biology, biochemistry, and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. n-Heptyl b- D -glucopyranoside = 98.0 TLC 78617-12-6 [sigmaaldrich.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Dimensions [dev.moleculardimensions.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic properties of adsorption and micellization of n-oktyl-β-D-glucopiranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Mastering Membrane Protein Extraction: A Guide to Heptyl β-D-glucopyranoside

For: Researchers, scientists, and drug development professionals engaged in the study of membrane proteins.

Abstract: This comprehensive guide provides a deep dive into the application of Heptyl β-D-glucopyranoside, a non-ionic detergent, for the solubilization and extraction of membrane proteins. Moving beyond a simple recitation of steps, this document elucidates the rationale behind protocol design, offering field-proven insights to empower researchers in optimizing their extraction workflows. We will explore the physicochemical properties of Heptyl β-D-glucopyranoside, present detailed protocols for its use in general membrane protein extraction and specialized applications like cryo-electron microscopy (cryo-EM) sample preparation, and provide a framework for troubleshooting and optimization.

Introduction: The Challenge of Membrane Protein Extraction and the Role of Heptyl β-D-glucopyranoside

Membrane proteins are critical players in a vast array of cellular processes, including signal transduction, nutrient transport, and cell adhesion.[1] Consequently, they represent a major class of therapeutic drug targets. However, their hydrophobic nature and integration within the lipid bilayer pose significant challenges to their study.[2] Effective extraction from their native membrane environment while preserving their structural and functional integrity is a crucial first step for downstream applications.

Detergents are amphipathic molecules that are indispensable tools for this purpose.[3] They act by disrupting the lipid bilayer and forming micelles around the hydrophobic transmembrane domains of the protein, thereby rendering them soluble in aqueous solutions. The choice of detergent is paramount, as a suboptimal selection can lead to protein denaturation and aggregation.

Heptyl β-D-glucopyranoside (CAS 78617-12-6) is a non-ionic detergent belonging to the alkyl glucoside family.[4][5][6][7][8] Its structure consists of a hydrophilic glucose headgroup and a seven-carbon hydrophobic heptyl tail. This structure confers a balance of properties that make it an effective and often gentle solubilizing agent for a variety of membrane proteins.[9]

Physicochemical Properties of Heptyl β-D-glucopyranoside

Understanding the physicochemical properties of a detergent is fundamental to designing a successful extraction protocol. Key among these is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles. Effective solubilization of membrane proteins occurs at detergent concentrations above the CMC.

| Property | Value | Source |

| CAS Number | 78617-12-6 | [4][5][6][7][8] |

| Molecular Formula | C₁₃H₂₆O₆ | [4][5][6][7][8] |

| Molecular Weight | 278.34 g/mol | [5][6][7] |

| Critical Micelle Concentration (CMC) | ~79 mM | [9] |

| Appearance | White to off-white solid/powder | [4] |

| Solubility | Soluble in polar solvents (e.g., water, alcohol) | [4] |

Mechanism of Action and Advantages of Heptyl β-D-glucopyranoside

The solubilization of a membrane protein by Heptyl β-D-glucopyranoside is a stepwise process. Below the CMC, detergent monomers partition into the lipid bilayer. As the concentration increases and surpasses the CMC, the bilayer becomes saturated, leading to the formation of mixed micelles containing protein, lipid, and detergent. This process effectively extracts the protein from its native membrane environment.

Caption: Mechanism of membrane protein solubilization by Heptyl β-D-glucopyranoside.

Key Advantages of Heptyl β-D-glucopyranoside:

-

Gentle Solubilization: As a non-ionic detergent, it is generally considered mild and less likely to cause protein denaturation compared to ionic detergents.[9]

-

High CMC: The relatively high CMC of ~79 mM facilitates its removal by dialysis or diafiltration, which is often a necessary step for downstream applications such as functional assays or crystallization.

-

Effectiveness: It has been shown to be as effective as other commonly used detergents like octyl glucoside in solubilizing membrane proteins.[10]

Detailed Protocols

General Protocol for Membrane Protein Extraction

This protocol provides a starting point for the extraction of a target membrane protein. Optimization will be necessary for each specific protein and expression system.

Materials:

-

Cell pellet expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)

-

Solubilization Buffer (Lysis Buffer containing Heptyl β-D-glucopyranoside)

-

Ultracentrifuge and appropriate tubes

-

Dounce homogenizer or sonicator

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells using an appropriate method (e.g., Dounce homogenization for mammalian cells, sonication or French press for bacterial cells).

-

-

Removal of Insoluble Debris:

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells, nuclei, and other large debris.

-

-

Membrane Isolation:

-

Carefully transfer the supernatant to an ultracentrifuge tube.

-

Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Discard the supernatant containing the soluble cytosolic proteins.

-

-

Solubilization:

-

Resuspend the membrane pellet in a small volume of ice-cold Solubilization Buffer. A common starting concentration for Heptyl β-D-glucopyranoside is 1.5 to 2 times its CMC (approximately 120-160 mM).[9]

-

Incubate on ice with gentle agitation for 1-2 hours. The optimal incubation time may need to be determined empirically.

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.

-

-

Collection of Solubilized Protein:

-

Carefully collect the supernatant, which contains the solubilized membrane protein in detergent micelles. This fraction is now ready for downstream purification and analysis.

-

Optimization of Detergent-to-Protein Ratio

The optimal ratio of detergent to protein is critical for efficient solubilization while maintaining protein stability. A common approach for optimization is to perform a small-scale screen.

Caption: Workflow for optimizing the detergent-to-protein ratio.

Procedure:

-

Prepare a concentrated stock of Heptyl β-D-glucopyranoside (e.g., 10% w/v or ~360 mM).

-

Aliquot equal amounts of the isolated membrane pellet into several microcentrifuge tubes.

-

Add Solubilization Buffer with varying final concentrations of Heptyl β-D-glucopyranoside to each tube (e.g., a range from 1x CMC to 4x CMC).

-

Follow the solubilization and clarification steps as described in the general protocol.

-

Analyze the resulting supernatants for the presence of the target protein using a suitable method, such as SDS-PAGE followed by Coomassie staining or Western blotting. The concentration that yields the highest amount of soluble protein without evidence of aggregation is considered optimal.

Application in Cryo-EM Sample Preparation

Heptyl β-D-glucopyranoside can be a valuable tool in the preparation of membrane protein samples for single-particle cryo-EM.[11] Its ability to form relatively small and homogeneous protein-detergent complexes can be advantageous for obtaining high-resolution structures.

Procedure:

-

Protein Purification: Following extraction with Heptyl β-D-glucopyranoside, purify the protein of interest using standard chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography). It is crucial to maintain a concentration of Heptyl β-D-glucopyranoside above its CMC in all buffers throughout the purification process to prevent protein aggregation. A concentration of 1-2 mM above the CMC is often sufficient.

-

Concentration of Purified Protein: Concentrate the purified protein to a suitable level for cryo-EM grid preparation (typically 1-10 mg/mL).

-

Grid Preparation:

-

Apply a small volume (2-4 µL) of the concentrated protein-detergent complex to a glow-discharged cryo-EM grid.

-

Blot away excess liquid to create a thin film of the sample.

-

Plunge-freeze the grid in liquid ethane or a mixture of liquid ethane and propane.

-

-

Vitrification and Screening: The vitrified grid is then ready for screening and data collection in a transmission electron microscope.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low protein yield | Inefficient solubilization | Increase the concentration of Heptyl β-D-glucopyranoside. Optimize the detergent-to-protein ratio. Increase the incubation time. |

| Protein precipitation/aggregation | Protein instability in the detergent | Optimize buffer conditions (pH, ionic strength). Add stabilizing agents like glycerol (10-20% v/v) or cholesterol analogs.[9] |

| Loss of protein activity | Denaturation by the detergent | Perform all steps at 4°C. Screen other mild, non-ionic detergents. |

Conclusion

Heptyl β-D-glucopyranoside is a versatile and effective non-ionic detergent for the extraction and solubilization of membrane proteins. Its gentle nature and high CMC make it a valuable tool for researchers in structural biology and drug development. By understanding its properties and systematically optimizing extraction protocols, scientists can significantly improve the yield and stability of their target membrane proteins, paving the way for successful downstream applications.

References

- 1. Membrane Protein Structure, Function and Dynamics: A Perspective from Experiments and Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 78617-12-6: heptyl-beta-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 5. Heptyl glucoside | C13H26O6 | CID 448173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.pt [fishersci.pt]

- 7. Heptyl b-D-glucopyranoside | 78617-12-6 | DH04966 [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. Value of heptyl-beta-D-thioglucoside, a new nonionic detergent, in studies on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: A Senior Application Scientist's Guide to Heptyl β-D-Glucopyranoside for Membrane Protein Purification

Introduction: Navigating the Detergent Maze for Membrane Protein Integrity

The extraction and purification of integral membrane proteins from their native lipid bilayer environment represent a formidable challenge in biochemistry and drug development.[1] These proteins, crucial for cellular signaling and transport, are inherently amphipathic, with hydrophobic regions embedded within the membrane and hydrophilic domains exposed to the aqueous environment. Their isolation in a soluble, stable, and functionally active state necessitates the use of detergents, amphipathic molecules that form micelles to shield the protein's hydrophobic surfaces from the aqueous solvent.[2]

Among the vast arsenal of available detergents, the non-ionic alkyl glycosides have emerged as a popular choice due to their gentle nature and ability to preserve the native structure and function of many membrane proteins.[3] Heptyl β-D-glucopyranoside, a member of this class, offers a unique balance of properties that can be particularly advantageous for the purification of challenging membrane proteins, including G protein-coupled receptors (GPCRs).[3][4] This guide provides a comprehensive overview of the principles and protocols for the effective use of heptyl β-D-glucopyranoside in membrane protein purification, drawing upon established methodologies and troubleshooting strategies to empower researchers in their quest for high-quality protein preparations. The insights provided herein are critical for downstream applications such as structural biology, functional assays, and drug discovery.[5][6]

Physicochemical Properties of Heptyl β-D-Glucopyranoside

A thorough understanding of the physicochemical properties of a detergent is paramount for its rational application in protein purification. The behavior of heptyl β-D-glucopyranoside in aqueous solution is dictated by its molecular structure, featuring a hydrophilic glucopyranoside headgroup and a seven-carbon hydrophobic alkyl chain. These properties, particularly the Critical Micelle Concentration (CMC), are crucial for designing effective solubilization and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₆ | --INVALID-LINK-- |

| Molecular Weight | 278.4 g/mol | --INVALID-LINK-- |

| Critical Micelle Concentration (CMC) in H₂O | ~70 mM (1.9% w/v) | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Solubility in H₂O (0-5°C) | ≥ 20% (w/v) | --INVALID-LINK-- |

| Purity (Anagrade™) | ≥ 99% | --INVALID-LINK-- |

The CMC is the concentration at which detergent monomers self-assemble into micelles. For effective membrane protein solubilization, the detergent concentration must be significantly above its CMC to ensure a sufficient population of micelles to encapsulate the solubilized proteins.[7]

Strategic Considerations for Using Heptyl β-D-Glucopyranoside

The choice of detergent is a critical, and often empirical, step in developing a successful membrane protein purification protocol. Heptyl β-D-glucopyranoside presents a compelling option due to its intermediate alkyl chain length compared to its more commonly used counterparts, hexyl and octyl β-D-glucopyranoside. This intermediate hydrophobicity can offer a "sweet spot" for stabilizing certain membrane proteins that may be either too loosely or too tightly bound by detergents with shorter or longer alkyl chains, respectively.

Why Choose Heptyl β-D-Glucopyranoside?

-

Gentle Solubilization: As a non-ionic detergent, it is less likely to denature proteins compared to ionic detergents.[8]

-

Favorable Micelle Size: The micelle size of heptyl β-D-glucopyranoside is generally smaller than that of detergents with longer alkyl chains, which can be advantageous for certain structural biology techniques like NMR and crystallization.

-

Ease of Removal: While its CMC is lower than that of hexyl glucoside, it is still sufficiently high to allow for removal by dialysis or diafiltration, a crucial step for many functional and structural studies.

-

Alternative to Octyl Glucoside: For proteins that are not optimally stabilized by the more common octyl glucoside, heptyl glucoside provides a valuable alternative to screen for improved stability and monodispersity.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the use of heptyl β-D-glucopyranoside in membrane protein purification. It is imperative to note that these are starting points, and optimization is crucial for each specific target protein.

Protocol 1: Preparation of a Concentrated Stock Solution of Heptyl β-D-Glucopyranoside

Accurate preparation of a concentrated stock solution is the foundation for reproducible experiments.

Materials:

-

Heptyl β-D-glucopyranoside (Anagrade™, high purity)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes or glass vials

-

Analytical balance

-

Vortex mixer or magnetic stirrer

Procedure:

-

Weighing: On an analytical balance, carefully weigh the desired amount of heptyl β-D-glucopyranoside powder in a sterile container.

-

Dissolution: Add high-purity water to the powder to achieve the desired final concentration (e.g., 10% or 20% w/v).

-

Mixing: Gently vortex or stir the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize foaming. The detergent is highly soluble in water.[9]

-

Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C. The solution is stable for extended periods when stored frozen.[10]

Protocol 2: Optimization of Heptyl β-D-Glucopyranoside Concentration for Membrane Solubilization

This protocol outlines a small-scale screening experiment to determine the optimal detergent concentration for solubilizing your target membrane protein.

Workflow for Detergent Concentration Optimization

Caption: Workflow for optimizing heptyl β-D-glucopyranoside concentration.

Materials:

-

Isolated cell membranes containing the target protein

-

Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

-

10% (w/v) Heptyl β-D-glucopyranoside stock solution

-

Microcentrifuge tubes

-

Ultracentrifuge and appropriate rotors

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Membrane Resuspension: Resuspend the isolated cell membranes in an appropriate lysis/solubilization buffer to a final total protein concentration of 5-10 mg/mL.

-

Detergent Addition: Aliquot the membrane suspension into several microcentrifuge tubes. To each tube, add the 10% heptyl β-D-glucopyranoside stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v). Ensure the total volume is the same for all samples. A common starting point is 1.5 to 2 times the CMC.[7]

-

Incubation: Incubate the mixtures with gentle agitation (e.g., on a rotator or rocker) for 1-4 hours at 4°C. The optimal incubation time should be determined empirically.

-

Separation: Pellet the unsolubilized material by ultracentrifugation at >100,000 x g for 30-60 minutes at 4°C.

-

Fraction Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. Resuspend the pellet in the same volume of buffer without detergent.

-

Analysis: Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting (if an antibody for the target protein is available).

-

Determination of Optimal Concentration: The optimal heptyl β-D-glucopyranoside concentration is the one that yields the highest amount of the target protein in the supernatant with minimal aggregation or loss of activity (if a functional assay is available).

Protocol 3: Large-Scale Protein Purification using Heptyl β-D-Glucopyranoside

Once the optimal solubilization conditions are determined, the protocol can be scaled up for preparative purification. This protocol assumes the use of affinity chromatography for a tagged protein (e.g., His-tagged).

Workflow for Large-Scale Protein Purification

Caption: Workflow for large-scale protein purification.

Materials:

-

Cell paste expressing the target protein

-

Optimized Solubilization Buffer (containing the optimal concentration of heptyl β-D-glucopyranoside)

-

Affinity Chromatography Resin (e.g., Ni-NTA agarose)

-

Chromatography Columns

-

Wash Buffer (Solubilization buffer with a lower concentration of imidazole, if applicable)

-

Elution Buffer (Wash buffer with a high concentration of imidazole or other eluting agent)

-

Size Exclusion Chromatography (SEC) column

-

SEC Buffer (containing heptyl β-D-glucopyranoside at or above its CMC)

Procedure:

-

Large-Scale Solubilization: Resuspend the cell paste in the optimized solubilization buffer and disrupt the cells (e.g., by high-pressure homogenization or sonication). Incubate with gentle agitation for the predetermined optimal time at 4°C.

-

Clarification: Remove cell debris and unsolubilized material by ultracentrifugation as described in Protocol 2.

-

Affinity Chromatography:

-

Column Equilibration: Equilibrate the affinity chromatography column with wash buffer containing heptyl β-D-glucopyranoside at a concentration at or above its CMC (typically 0.1-0.5% w/v).

-

Loading: Load the clarified lysate onto the column at a flow rate recommended by the manufacturer.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the target protein using the elution buffer.

-

-

Size Exclusion Chromatography (Polishing Step):

-

Column Equilibration: Equilibrate the SEC column with SEC buffer containing heptyl β-D-glucopyranoside (typically at a concentration similar to the wash buffer).

-

Injection and Fractionation: Concentrate the eluted protein (if necessary) and inject it onto the SEC column. Collect fractions as the protein elutes.

-

-

Analysis and Storage:

-

Analyze the collected fractions by SDS-PAGE to assess purity.

-

Pool the fractions containing the pure, monomeric protein.

-

Flash-freeze the purified protein in liquid nitrogen and store at -80°C.

-

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise during membrane protein purification. Here are some common problems and potential solutions when using heptyl β-D-glucopyranoside.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Protein Yield | - Suboptimal detergent concentration. - Inefficient solubilization time or temperature. - Protein degradation. | - Re-optimize the heptyl β-D-glucopyranoside concentration (see Protocol 2). - Test different incubation times (e.g., 30 min to overnight) and temperatures (4°C vs. room temperature). - Ensure a fresh protease inhibitor cocktail is used. |

| Protein Aggregation | - Detergent concentration is too low during purification steps. - Buffer conditions (pH, ionic strength) are not optimal. - The protein is inherently unstable in this detergent. | - Maintain the heptyl β-D-glucopyranoside concentration at or above the CMC in all buffers. - Screen different pH values and salt concentrations. - Consider screening other detergents or adding stabilizing agents like glycerol or cholesterol analogs. |

| Loss of Protein Activity | - The detergent is too harsh for the protein. - The protein requires specific lipids for activity that were stripped away. | - Try a milder detergent or a shorter alkyl chain glucoside. - Supplement the purification buffers with lipids that are known to be important for the protein's function. |

| Interference in Downstream Applications | - Detergent micelles interfere with assays (e.g., ITC, SPR). - High detergent concentration affects crystallization. | - For binding assays, consider immobilizing the protein and flowing the ligand over, or using label-free techniques less sensitive to detergents. - For crystallization, precisely control and screen a narrow range of heptyl β-D-glucopyranoside concentrations around the CMC.[3] |

Conclusion and Future Perspectives

Heptyl β-D-glucopyranoside is a valuable tool in the membrane protein biochemist's toolkit. Its unique properties provide a useful alternative to more common detergents, potentially offering superior stability and monodispersity for challenging protein targets. The protocols and troubleshooting guide presented here provide a solid foundation for the successful application of this detergent in membrane protein purification. As the demand for high-resolution structures and functional characterization of membrane proteins continues to grow, particularly in the context of drug discovery, the rational and systematic application of detergents like heptyl β-D-glucopyranoside will remain a cornerstone of this critical area of research.

References

- 1. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Large-scale production and protein engineering of G protein-coupled receptors for structural studies - PMC [pmc.ncbi.nlm.nih.gov]